molecular formula C14H15N9OS B11098141 (2Z)-2-{1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-N-phenylhydrazinecarbothioamide

(2Z)-2-{1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-N-phenylhydrazinecarbothioamide

Cat. No.: B11098141
M. Wt: 357.40 g/mol
InChI Key: VZRUADITLWZTQT-IUXPMGMMSA-N
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Description

The compound (2Z)-2-{1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-N-phenylhydrazinecarbothioamide is a complex organic molecule featuring multiple functional groups, including an oxadiazole, triazole, and hydrazinecarbothioamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-N-phenylhydrazinecarbothioamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole and triazole intermediates, followed by their coupling under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-N-phenylhydrazinecarbothioamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(2Z)-2-{1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-N-phenylhydrazinecarbothioamide: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-{1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-{1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-N-phenylhydrazinecarbothioamide: is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H15N9OS

Molecular Weight

357.40 g/mol

IUPAC Name

1-[(Z)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazol-4-yl]ethylideneamino]-3-phenylthiourea

InChI

InChI=1S/C14H15N9OS/c1-8(17-19-14(25)16-10-6-4-3-5-7-10)11-9(2)23(22-18-11)13-12(15)20-24-21-13/h3-7H,1-2H3,(H2,15,20)(H2,16,19,25)/b17-8-

InChI Key

VZRUADITLWZTQT-IUXPMGMMSA-N

Isomeric SMILES

CC1=C(N=NN1C2=NON=C2N)/C(=N\NC(=S)NC3=CC=CC=C3)/C

Canonical SMILES

CC1=C(N=NN1C2=NON=C2N)C(=NNC(=S)NC3=CC=CC=C3)C

Origin of Product

United States

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